molecular formula C15H14N2O2S B13921161 Ethyl 6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazole-2-carboxylate

Ethyl 6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazole-2-carboxylate

Cat. No.: B13921161
M. Wt: 286.4 g/mol
InChI Key: NLYJZGDBFUSMQZ-UHFFFAOYSA-N
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Description

Ethyl 6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazole-2-carboxylate is a heterocyclic compound that belongs to the imidazo[2,1-b][1,3]thiazole family. This compound is characterized by its unique structure, which includes an imidazo-thiazole core fused with a carboxylate ester group and a 4-methylphenyl substituent. It has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazole-2-carboxylate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-aminothiazole with ethyl 2-chloro-3-oxobutanoate in the presence of a base such as sodium ethoxide. The reaction is carried out in a solvent like 1,4-dioxane under reflux conditions, leading to the formation of the desired imidazo[2,1-b][1,3]thiazole derivative .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted imidazo[2,1-b][1,3]thiazole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Ethyl 6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazole-2-carboxylate involves its interaction with specific molecular targets. The compound has been shown to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it can inhibit the activity of kinases, which play a crucial role in cell signaling pathways . This inhibition can result in the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Ethyl 6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazole-2-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substituents and the resulting biological activities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C15H14N2O2S

Molecular Weight

286.4 g/mol

IUPAC Name

ethyl 6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazole-2-carboxylate

InChI

InChI=1S/C15H14N2O2S/c1-3-19-14(18)13-9-17-8-12(16-15(17)20-13)11-6-4-10(2)5-7-11/h4-9H,3H2,1-2H3

InChI Key

NLYJZGDBFUSMQZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN2C=C(N=C2S1)C3=CC=C(C=C3)C

Origin of Product

United States

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